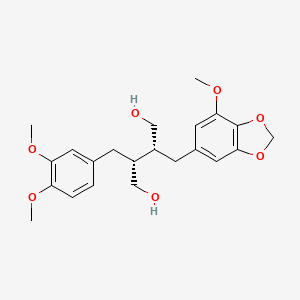
4-Hydroxy-alpha,beta-diphenylbenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Hydroxy-alpha,beta-diphenylbenzeneethanol typically involves the reaction of benzeneethanol with a hydroxyphenyl group under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-Hydroxy-alpha,beta-diphenylbenzeneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
4-Hydroxy-alpha,beta-diphenylbenzeneethanol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is used in studies related to enzyme activity and protein interactions . Additionally, it is used in the industry for the production of fine chemicals and intermediates .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-alpha,beta-diphenylbenzeneethanol involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . The compound’s effects are mediated through its binding to active sites on proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
4-Hydroxy-alpha,beta-diphenylbenzeneethanol can be compared to other similar compounds such as this compound derivatives and analogs . These compounds share similar structural features but may have different functional groups or substitutions that confer unique properties . The uniqueness of this compound lies in its specific combination of hydroxy and phenyl groups, which contribute to its distinct chemical behavior and applications .
Propiedades
Número CAS |
94549-25-4 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.362 |
Nombre IUPAC |
4-(2-hydroxy-1,2-diphenylethyl)phenol |
InChI |
InChI=1S/C20H18O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19-22H |
Clave InChI |
DKXUMJRKVWUHAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C3=CC=CC=C3)O |
Sinónimos |
2-(p-Hydroxyphenyl)-1,2-diphenylethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)

![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)






![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)



